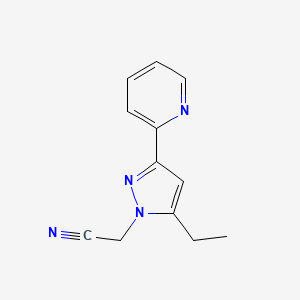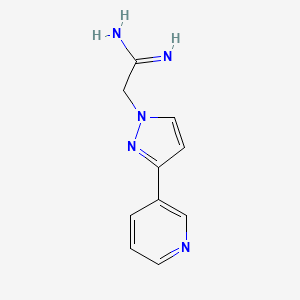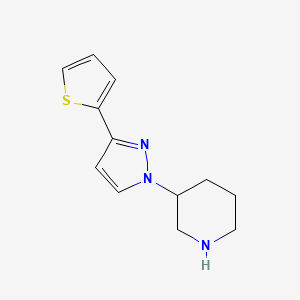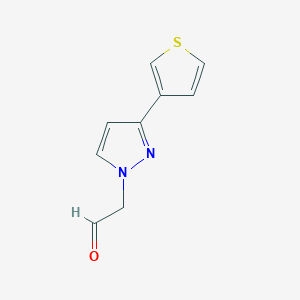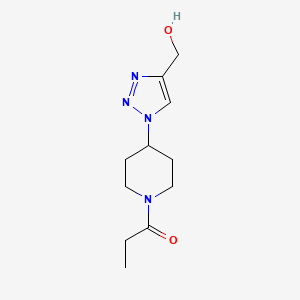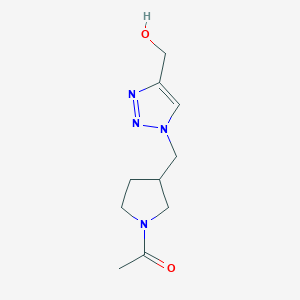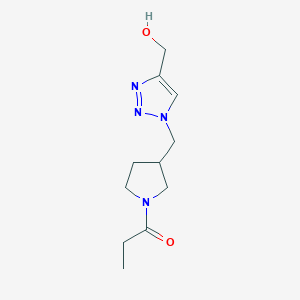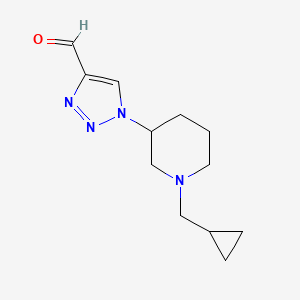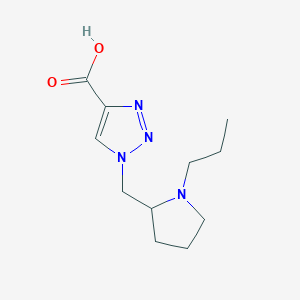![molecular formula C10H10N4 B1482119 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile CAS No. 2098056-88-1](/img/structure/B1482119.png)
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
概要
説明
The compound “1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile” is a heterocyclic compound containing an imidazo[1,2-b]pyrazole core, which is a fused ring system with a pyrazole ring attached to an imidazole ring. The compound also has a cyclopropylmethyl group attached at the 1-position and a carbonitrile group (-C≡N) attached at the 6-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-b]pyrazole core, the cyclopropylmethyl group, and the carbonitrile group. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, imidazo[1,2-b]pyrazole compounds are known to participate in various chemical reactions . The reactivity of this compound would likely be influenced by the electron-withdrawing carbonitrile group and the cyclopropylmethyl group.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonitrile group could influence its polarity and solubility .科学的研究の応用
Synthesis and Derivative Formation
Novel Derivatives Synthesis : New derivatives of 1H-imidazo[1,2-b]pyrazole-7-carbonitriles, structurally related to 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile, are synthesized with good yields, demonstrating the compound's utility in creating novel chemical entities (Khalafy, Marjani, & Salami, 2014).
Antioxidant and Antimicrobial Activities : Derivatives of 1H-imidazo[1,2-b]pyrazole have been synthesized and evaluated for their antioxidant and antimicrobial activities, highlighting the compound's potential in medicinal chemistry (Bassyouni et al., 2012).
Cyclocondensation for Synthesis : Cyclocondensation techniques involving 1H-imidazo[1,2-b]pyrazole derivatives are employed for the synthesis of various complex compounds, indicating the role of this compound in advanced chemical synthesis (Colomer & Moyano, 2011).
Biological Activity and Applications
- Antimicrobial Activity : Some derivatives of 1H-imidazo[1,2-b]pyrazole show significant antimicrobial activity, suggesting the potential use of this compound in developing new antimicrobial agents (Rahmouni et al., 2014).
Chemical Synthesis Techniques
- Multicomponent Reactions : The compound is utilized in multicomponent reactions for the synthesis of complex molecules, demonstrating its versatility in organic synthesis (Patel, 2017).
作用機序
- Pyrazoles often exhibit diverse biological activities due to their ability to modulate enzymes, receptors, and other cellular components .
Target of Action
Biochemical Pathways
Result of Action
Safety and Hazards
将来の方向性
The future research directions for this compound could involve further exploration of its synthesis, its reactivity, and its potential applications in various fields . For example, it could be studied for potential biological activity, given the known biological activity of many imidazo[1,2-b]pyrazole compounds.
生化学分析
Biochemical Properties
1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis. Additionally, it interacts with proteins involved in DNA repair and replication, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is involved in cell growth and survival . By altering the activity of this pathway, this compound can induce changes in gene expression, leading to altered cellular responses. Furthermore, it impacts cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it binds to the ATP-binding site of certain kinases, thereby inhibiting their activity and preventing downstream signaling events . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as reduced tumor growth and improved survival rates in cancer models . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, it is oxidized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates are then conjugated with glutathione or other cofactors during phase II metabolism, resulting in more water-soluble metabolites that can be excreted from the body . The effects of this compound on metabolic flux and metabolite levels further underscore its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, it can bind to plasma proteins, such as albumin, which aids in its distribution throughout the body . The localization and accumulation of this compound in specific tissues are influenced by these interactions, affecting its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular signaling and metabolism . Additionally, it can be targeted to specific subcellular compartments, such as the nucleus or mitochondria, through post-translational modifications or targeting signals . These localization patterns influence the compound’s activity and function, further highlighting its potential as a therapeutic agent.
特性
IUPAC Name |
1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-6-9-5-10-13(7-8-1-2-8)3-4-14(10)12-9/h3-5,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMDSGIHZCJCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=CC(=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


